molecular formula C15H14N4O B1678648 Nevirapine CAS No. 129618-40-2

Nevirapine

Cat. No. B1678648
M. Wt: 266.3 g/mol
InChI Key: NQDJXKOVJZTUJA-UHFFFAOYSA-N
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Description

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI), used in the treatment of HIV/AIDS. It is one of the most commonly prescribed antiretroviral drugs, and is part of the World Health Organization's recommended first-line treatment of HIV/AIDS. NVP has been shown to be effective in both in vivo and in vitro settings, and is an important part of the current HIV/AIDS treatment protocols.

Scientific research applications

Antiviral Activity

Nevirapine, recognized for its role as a nonnucleoside reverse transcriptase inhibitor, has been widely studied for its antiviral effectiveness, particularly against HIV. Research by Havlir et al. (1995) showed that higher doses of nevirapine (400 mg/day) led to a significant reduction in immune complex-dissociated p24 antigen and serum human immunodeficiency virus RNA concentration in patients. However, resistance to nevirapine was noted, suggesting the importance of further clinical testing of antiviral compounds that can overcome resistant viruses (Havlir et al., 1995).

Toxicogenomics in Different Populations

A study by Yuan et al. (2011) explored the relationship between nevirapine-associated adverse events and genetic variants in diverse populations. Their findings indicated that polymorphisms in drug metabolism and immune response pathways were linked to a higher likelihood of risk for nevirapine-related adverse events, suggesting different mechanisms of adverse events influenced by genetic makeup (Yuan et al., 2011).

Influence on Pharmacokinetics

The pharmacokinetics of nevirapine, including how it is absorbed, distributed, metabolized, and excreted in the body, have been a subject of study. For instance, Kasibhatta and Naidu (2007) conducted a study showing that co-administration of piperine with nevirapine significantly increased the bioavailability of nevirapine. This finding suggests the potential for enhancing the effectiveness of nevirapine in HIV treatment through bioenhancement strategies (Kasibhatta & Naidu, 2007).

Sex Differences in Nevirapine Effects

Bersoff-Matcha et al. (2001) highlighted significant sex differences in the incidence of severe rash caused by nevirapine, noting that women were more likely to discontinue nevirapine therapy because of this adverse event. This research emphasizes the importance of considering sex differences in prescribing nevirapine (Bersoff-Matcha et al., 2001).

Biotransformation and Toxicity

Marinho et al. (2014) explored the differences in nevirapine biotransformation between men and women, linking it to the sex-dependent dimorphic profile of adversedrug reactions. Their findings showed variations in nevirapine biotransformation, especially in the generation of specific metabolites, which may contribute to the sex-dependent risk of nevirapine toxicity. This suggests that the formation of toxic reactive metabolites due to nevirapine could be influenced by sex, underscoring the need for personalized approaches in treatment using nevirapine (Marinho et al., 2014).

Nevirapine in Combination Therapies

Carr et al. (1996) conducted a controlled trial that revealed significant anti-HIV activity when nevirapine was added to zidovudine in patients already receiving long-term zidovudine therapy. This combination resulted in a notable reduction in HIV-1 RNA load and other positive immunological responses, highlighting the potential of nevirapine in combination therapies (Carr et al., 1996).

Covalent Histone Modification

Research by Harjivan et al. (2021) discovered that nevirapine can form covalent adducts with histones, impacting chromatin structure and post-translational modifications. This study opens new perspectives on understanding the molecular mechanisms of drug-induced adverse reactions and the potential bioactivation or toxicity pathways of nevirapine (Harjivan et al., 2021).

properties

IUPAC Name

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDJXKOVJZTUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031797
Record name Nevirapine
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Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nevirapine
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Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4), In water, 100 mg/l @ neutral pH, 1.05e-01 g/L
Record name SID865943
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Description Aqueous solubility in buffer at pH 7.4
Record name Nevirapine
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Record name Nevirapine
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Vapor Pressure

3.4X10-9 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

Nevirapine binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme's catalytic site. The activity of nevirapine does not compete with template or nucleoside triphosphates., The binding site for nevirapine on HIV-1 reverse transcriptase is near, but not at the proposed site of active polymerization, in a deep pocket lying between the beta sheets of the palm and at the base of the thumb subdomains of the enzyme's p66 subunit. In the absence of nevirapine, the binding of deoxynucleoside triphosphate to the reverse transcriptase-template complex results in a change in the conformation of reverse transcriptase. This conformational change is followed by a magnesium-dependent chemical reaction in which deoxynucleoside triphosphate is incorporated into the newly forming viral DNA; the conformational change appears to be the rate-limiting step of the reverse transcriptase catalysis of viral DNA formation. Nevirapine appears to have no appreciable effect on the rate of or equilibrium constant for the conformational change but may slow the chemical reaction, which then becomes the rate-limiting step in the catalytic sequence. When nevirapine binds to the reverse transcriptase-template complex, changes may occur in the position of aspartic acid carboxyl groups in reverse transcriptase so that magnesium ions are not in proper alignment for the chemical reaction to occur efficiently, and the reaction is slowed. Therefore, although the nevirapine-reverse transcriptase-template complex may continue to bind deoxynucleoside triphosphate and to catalyze its incorporation into the newly forming viral DNA, it appears to do so at a slower rate., The mechanism of action of nevirapine differs from that of nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Nucleoside antiretroviral agents require intracellular conversion to triphosphate metabolites, which then compete with naturally occurring deoxynucleoside triphosphates for incorporation into viral DNA by reverse transcriptase and cause premature viral DNA chain termination by preventing further 5 to 3 phosphodiester linkages. Nevirapine, however, is noncompetitive with respect to primer-template or nucleoside triphosphate binding and is specific for HIV-1 reverse transcriptase. The drug binds directly to heterodimeric HIV-1 reverse transcriptase and appears to inhibit viral RNA- and DNA-dependent DNA polymerase activities by disrupting the catalytic site of the enzyme., Nevirapine diffuses into the cell and binds to reverse transcriptase adjacent to the catalytic site. This induces conformational changes that inactivate the enzyme. Resistance develops rapidly in cells exposed to nevirapine. High-level resistance is associated with mutations at reverse transcriptase codons 101, 103, 106,108, 135, 181, 188, and 190. A single mutation at either codon 103 or 181 decreases susceptibility more than 100 fold. Cross-resistance may extend to all FDA-approved nonnucleoside reverse transcriptase inhibitors, especially with the codon 103 mutation., Nevirapine is a highly specific inhibitor of HIV-1 reverse transcriptase, and results of in vitro studies indicate that nevirapine does not appear to inhibit cellular DNA polymerases, including human alpha-, beta-, Gamma-, or Delta-polymerases.
Record name Nevirapine
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Record name NEVIRAPINE
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Product Name

Nevirapine

Color/Form

Crystals from pyridine and water

CAS RN

129618-40-2
Record name Nevirapine
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Melting Point

247-249 °C, 196.06 °C
Record name Nevirapine
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Record name Nevirapine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The process according to claim 3, wherein 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide is heated with cyclopropylamine in the presence of 0.5 to 2 mol of calcium oxide in an inert solvent to a temperature of 130° to 150° C. over a period of 5 to 8 hours, the reaction mixture is then cooled to a temperature below 40° C. and filtered, the filter cake is washed with an inert solvent and the combined filtrates are concentrated, the residue is then diluted with an inert solvent and this solution is added to a solution or suspension of a base in an inert solvent, heated at 120° to 150° C., the reaction mixture is then kept at a temperature of 120° to 150° C. for 30 to 90 minutes, the reaction medium is then distilled off as much as possible and the residue is hydrolysed at a temperature of 20° to 90° C., the hydrolysed residue is cooled down and mixed with an inert solvent and an organic acid and the mixture is stirred at a temperature of 5° to 50° C. for 30 to 90 minutes, the product is then present as a suspension which is isolated and washed with an inert solvent, followed by water and an alcohol to give nevirapine.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Quantity
1.25 (± 0.75) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

117.5 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 46.7 kg of calcium oxide and 47.5 kg of cyclopropylamine (molar ratio: 1:2:2) are heated to 135° to 145° C. in 235 l of diglyme (diethylene glycol dimethylether) in a 500 l VA autoclave over a period of 6 to 8 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 58.8 l of diglyme. The filtrates are combined and about 188 l of solvent is distilled off. The residue is then diluted with a further 117.5 l of diglyme. Over a period of 20 to 40 minutes, the resultant diluted solution is added to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 55.8 l of diglyme and the mixture is stirred at a temperature of 130° to 140° C. for a further 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 470.0 l of water. The reaction mixture is cooled to a temperature of about 25° C. and 235.0 l of cyclohexane and 57.1 l of glacial acetic acid are added. The mixture is then stirred for about 1 hour at a temperature of 10° to 25° C. The resultant suspension is centrifuged and the centrifuged material is washed with 235.0 l of methyl tert.-butylether, followed by 353.5 l of water and finally with 235 l of ethanol. In this way, after drying, 90.6 kg (81.7% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido-[3,2-b:2',3'-e][1,4]diazepin-6-one (nevirapine) is isolated.
Quantity
117.5 kg
Type
reactant
Reaction Step One
Quantity
46.7 kg
Type
reactant
Reaction Step One
Quantity
47.5 kg
Type
reactant
Reaction Step One
Quantity
235 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

117.5 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 23.3 kg of calcium oxide and 59.4 kg of cyclopropylamine (molar ratio: 1:1:2.5) are heated to between 135° and 145° C. in 235 l ofdiglyme (diethylene glycoldimethylether) in a 500 l VA autoclave over a period of 6 to 8 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 58.8 l of diglyme. The filtrates are combined and initially 200 l of solvent is distilled off. The residue is then diluted with a further 117.5 l of diglyme. The resultant diluted solution is added over a period of 20 to 40 minutes to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 55.8 l of diglyme, and the mixture is stirred at a temperature of between 130° and 140° C. for a further 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 470 l of water. After cooling to a temperature of about 25° C., 235.0 l of cyclohexane and 57.11 of glacial acetic acid are added to the reaction mixture. The mixture is then stirred for about 1 hour at temperature of 10° to 25° C. The resultant suspension is centrifuged and the centrifuged material is then washed with 235.0 l of methyl-tert.-butylether and subsequently with 353.5 l of water and finally with 235 l of ethanol. In this way, after drying, 92.5 kg (83.5% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (nevirapine) is isolated.
Quantity
117.5 kg
Type
reactant
Reaction Step One
Quantity
23.3 kg
Type
reactant
Reaction Step One
Quantity
59.4 kg
Type
reactant
Reaction Step One
[Compound]
Name
diethylene
Quantity
0 (± 1) mol
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Reaction Step One

Synthesis routes and methods IV

Procedure details

The process according to claim 4, wherein 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide is heated with cyclopropylamine in the presence of 1 to 2 mol of calcium oxide in diglyme to 135° to 145° C. for 6 to 7 hours, the reaction mixture is then cooled down to 20° to 30° C. and filtered, the filter cake is washed with diglyme and the combined filtrates are concentrated, the residue is then diluted with diglyme and this solution is added to a solution or suspension of sodium hydride in diglyme, heated to 130° to 140° C., and the reaction mixture is kept at a temperature of 130° to 140° C. for 30 minutes to one hour and then the reaction medium is distilled off, the residue is hydrolysed at a temperature of 50° to 80° C. and then cooled to a temperature of about 25° C. and mixed with an inert solvent and an organic acid and the reaction mixture is stirred for about 1 hour at 10° to 25° C., the resultant suspension of the product is separated, washed with an inert solvent, followed by water and alcohol to give nevirapine.
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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1.5 (± 0.5) mol
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Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods V

Procedure details

287.2 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 57.0 kg of calcium oxide and 87.1 kg of cyclopropylamine (molar ratio: 1:1:1.5) are heated in 574 l of diglyme (diethylene glycol-dimethylether) to 135°-145° C. for about 30 minutes in a 1200 l VA stirring apparatus. This produces a pressure of 1.2-1.5 bar and about 50% of the starting material (4) is reacted. To this mixture, over about 30 minutes at 135°-145° C., a further 58.1 kg of cyclopropylamine is added producing a pressure of 3.0-3.5 bar, and another 25% of the starting material (4) is reacted. The mixture is then kept at 135°-145 ° C. for a period of 5 to 6 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 144 l of diglyme. The filtrates are combined and 400 l of solvent is distilled off. The residue is then diluted with a further 287 l of diglyme. Over 20-40 minutes, the resultant diluted solution is added to a suspension of 110 kg of 60% sodium hydride in 862 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 144 l of diglyme and the mixture is stirred at a temperature of 130° to 140° C. for another 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 1150 l of water. After the reaction mixture has been cooled to a temperature of about 25° C., 575 l of cyclohexane and 147 l of glacial acetic acid are added. The mixture is then stirred for about 1 hour at a temperature of 10°-25° C. The resultant suspension is centrifuged and the centrifuged material is then washed with 575 l of methyl-tert.-butylether, followed by 862 l of water and finally with 575 l of ethanol. In this way, after drying, 225 kg (83.0% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b :2',3'-e][1,4 ]diazepin-6-one (nevirapine) is obtained.
Quantity
58.1 kg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76,900
Citations
MS Baylor, R Johann-Liang - JAIDS Journal of Acquired Immune …, 2004 - journals.lww.com
… CD4 counts in the nevirapine package insert. Hepatic … nevirapine, and nevirapine should be permanently discontinued in all patients who develop hepatitis while receiving nevirapine. …
Number of citations: 201 journals.lww.com
SS Patel, P Benfield - Clinical Immunotherapeutics, 1996 - Springer
… .& Nevirapine is a potent noncompetitive inhibitor of the retroviral enzyme reverse transcriptase, … nevirapine tend to have a higher synergy than 2-drug combinations or nevirapine alone. …
Number of citations: 32 link.springer.com
RL Murphy, J Montaner - Expert opinion on investigational drugs, 1996 - Taylor & Francis
… Resistance to nevirapine is rapid when administered as a monotherapy but this is altered … when nevirapine is given in combination with one or more of the nucleosides. Nevirapine has …
Number of citations: 167 www.tandfonline.com
DG de Requena, M Núñez, I Jiménez-Nácher… - Aids, 2002 - journals.lww.com
… on the potential relationship between nevirapine plasma levels and the risk of … nevirapine plasma levels and the risk of transaminase elevations in individuals exposed to nevirapine …
Number of citations: 229 journals.lww.com
G Jourdain, N Ngo-Giang-Huong… - … England Journal of …, 2004 - Mass Medical Soc
… the initiation of nevirapine-based triple therapy among immunocompromised women who had … intrapartum nevirapine and among those who had not received intrapartum nevirapine. …
Number of citations: 501 www.nejm.org
A Milinkovic, E Martínez - Expert review of anti-infective therapy, 2004 - Taylor & Francis
… drug, nevirapine should always be used as part of a fully suppressive regimen. Clinical studies have shown that nevirapine-… Nevirapine has a beneficial effect on the lipid profile in both …
Number of citations: 64 www.tandfonline.com
SJ Bersoff-Matcha, WC Miller, JA Aberg… - Clinical infectious …, 2001 - academic.oup.com
… nevirapine therapy. In women of reproductive age for whom contraception may occur, nevirapine … sex differences in this severe adverse event will be important in prescribing nevirapine. …
Number of citations: 308 academic.oup.com
LN Ramana, S Sethuraman, U Ranga… - Journal of biomedical …, 2010 - Springer
… In the present study, we have evaluated a liposome system for the delivery of nevirapine, a … We propose that nevirapine-loaded liposomal formulations reported here could improve …
Number of citations: 166 link.springer.com
P Palumbo, JC Lindsey, MD Hughes… - … England Journal of …, 2010 - Mass Medical Soc
… nevirapine is the cornerstone of the regimen for prevention of mother-to-child transmission of human immunodeficiency virus (HIV) in resource-limited settings, but nevirapine … nevirapine …
Number of citations: 265 www.nejm.org
S Lockman, RL Shapiro, LM Smeaton… - New England journal …, 2007 - Mass Medical Soc
… of virologic failure with subsequent nevirapine-based antiretroviral therapy than did women without previous exposure to nevirapine. However, this applied only when nevirapine-based …
Number of citations: 467 www.nejm.org

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